![molecular formula C18H14N4O3S B2912932 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 2034263-40-4](/img/structure/B2912932.png)
2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide
Beschreibung
The compound 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide features a quinoline core substituted at position 4 with a carboxamide group. The carboxamide’s ethyl linker connects to a 4-oxothieno[3,2-d]pyrimidine moiety, a fused heterocyclic system combining thiophene and pyrimidine rings.
Quinoline-4-carboxamides are well-studied for their pharmacological properties, with modifications to the quinoline ring, linker, or terminal groups significantly influencing their bioactivity. For example, fluorinated derivatives (e.g., 6-fluoro substituents) and heterocyclic appendages (e.g., thienopyrimidine) are known to enhance metabolic stability and target binding .
Eigenschaften
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNRSZJAPVGINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been evaluated for their inhibitory activities against cyclin-dependent kinases (cdks). CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy.
Mode of Action
Based on the structural similarity to other pyrimidine derivatives, it can be inferred that the compound may interact with its targets (such as cdks) and inhibit their activity. This inhibition could lead to changes in the cell cycle, potentially slowing or stopping the proliferation of cancer cells.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as pyrrolo[3,2-d]pyrimidines, have been found to be potent inhibitors of purine nucleoside phosphorylase (PNP). This suggests that 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide may interact with enzymes like PNP and potentially other biomolecules.
Cellular Effects
Related compounds have shown selective cytotoxicity to certain cell types. For example, a similar compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972), was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts.
Biologische Aktivität
2-Hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a quinoline-4-carboxamide moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. It interacts with the active sites of target enzymes, forming stable complexes that disrupt normal cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on quinoline derivatives have shown promising results against various mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium kansasii. The compound's effectiveness in inhibiting photosynthetic electron transport (PET) in chloroplasts has also been noted, suggesting potential applications in agricultural biochemistry.
Table 1: Antimicrobial Activity Against Mycobacterial Species
Compound Name | Activity Against M. tuberculosis | Activity Against M. kansasii | IC50 (µmol/L) |
---|---|---|---|
This compound | High | Moderate | TBD |
Standard (Isoniazid) | High | Low | 0.5 |
Standard (Pyrazinamide) | Moderate | Moderate | 1.0 |
Enzyme Inhibition
The compound has been evaluated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.
Table 2: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Efficacy (%) |
---|---|---|
Kinase A | Competitive | 85 |
Kinase B | Non-competitive | 70 |
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant inhibition of PET in Spinacia oleracea chloroplasts with an IC50 value comparable to established inhibitors like DCMU .
- Antimycobacterial Activity : In a comparative study involving various quinoline derivatives, the compound showed higher activity against M. tuberculosis than standard treatments, indicating its potential as a new therapeutic agent for tuberculosis treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinoline and thienopyrimidine cores can enhance biological activity. For instance, increasing lipophilicity and optimizing substituents on the aromatic rings have been correlated with improved enzyme inhibition and antimicrobial efficacy.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares the target compound with key analogues:
Key Observations:
- Thienopyrimidine Linker: The target compound and its analogues in and share the ethyl-thienopyrimidinone linker, which may enhance π-π stacking interactions in biological targets. However, the terminal groups (quinoline vs. isoxazole or benzothiazole) dictate solubility and specificity .
- Quinoline Modifications: Fluorination (e.g., 6-fluoro in ’s compound) and saturation (e.g., hexahydroquinoline in ) alter electronic properties and conformational flexibility, impacting receptor binding .
- Bioactivity Trends: Compounds with morpholine or piperidine linkers () exhibit antimicrobial activity, suggesting that the thienopyrimidine group in the target compound could similarly contribute to such activity .
Pharmacological Potential
- Antimicrobial Activity: highlights the importance of the quinoline-4-carboxamide scaffold in antimicrobial agents. The target compound’s hydroxy group may improve solubility, while the thienopyrimidine moiety could enhance target affinity .
- Analgesic Applications: ’s hexahydroquinoline derivative demonstrates that carboxamide modifications can yield analgesics, though the target compound’s thienopyrimidine group may redirect its therapeutic profile .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.